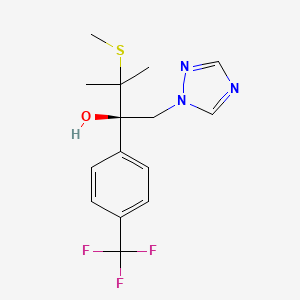

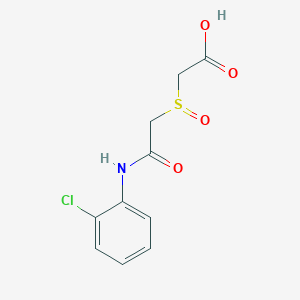

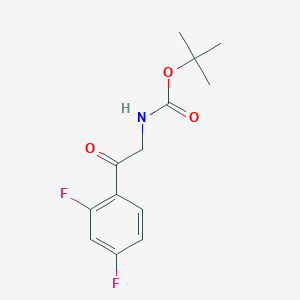

![molecular formula C12H12FN3 B2371118 2-(4-氟苯基)-4,5,6,7-四氢吡唑并[1,5-A]吡嗪 CAS No. 1250444-39-3](/img/structure/B2371118.png)

2-(4-氟苯基)-4,5,6,7-四氢吡唑并[1,5-A]吡嗪

描述

“2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” is a chemical compound with the CAS Number: 1250444-39-3 . It has a molecular weight of 217.25 .

Synthesis Analysis

The synthesis of similar compounds, such as triazolo[4,3-a]pyrazine derivatives, involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds, such as triazolo[4,3-a]pyrazine derivatives, was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been studied . For example, for the second substituted site (R2), various types of aldehydes were selected as the reaction reagents, including aliphatic aldehydes, aromatic aldehydes, and heterocyclic aromatic aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” include a molecular weight of 217.25 .科学研究应用

Anticancer Applications

The synthesis of novel derivatives based on 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has been explored for anticancer applications. These derivatives may exhibit cytotoxic effects against cancer cells, making them potential candidates for drug development.

Antiviral Properties

Benzamide-based 5-aminopyrazoles and their fused heterocycles (including pyrazines) have demonstrated notable antiviral activities against the H5N1 influenza virus. Therefore, research into the antiviral potential of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine derivatives could be valuable.

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives have been investigated for their antibacterial properties. While not directly related to 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine, this information underscores the broader relevance of pyrazine-based compounds in combating bacterial infections .

Bioluminescence Applications

Coelenterazine, a substrate for marine bioluminescence, is derived from a protein called coelenterate. Although not specific to 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine, this highlights the diverse applications of pyrazine derivatives in biological systems .

Other Potential Fields

While not directly studied for this compound, pyrazines in general have been associated with various activities, including cardiovascular effects, anti-inflammatory properties, and modulation of cellular processes. Further research could uncover additional applications for 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine .

安全和危害

未来方向

The development of new antimicrobial drugs is most needed due to rapid growth in global antimicrobial resistance . Thus, in this context, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized . This could potentially guide future research directions for “2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine”.

作用机制

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Biochemical Pathways

Pyrazine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways.

Pharmacokinetics

For instance, the fluorine atom in the fluorophenyl group could enhance the compound’s metabolic stability, while the pyrazine moiety could potentially improve its water solubility .

Result of Action

Given the broad range of biological activities exhibited by pyrazine derivatives, it is possible that this compound could have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as changes in pH can influence the ionization state of the compound and thereby its interaction with its targets . Similarly, high temperatures could potentially affect the compound’s stability, while the presence of other biomolecules could influence its distribution and metabolism .

属性

IUPAC Name |

2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3/c13-10-3-1-9(2-4-10)12-7-11-8-14-5-6-16(11)15-12/h1-4,7,14H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOIOASRYKZXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

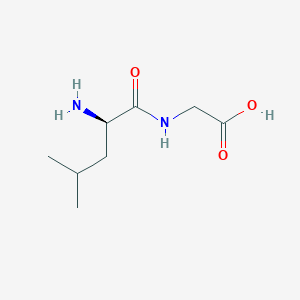

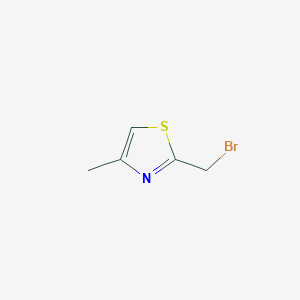

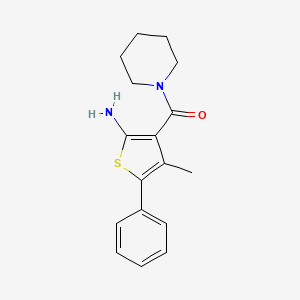

![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2371048.png)

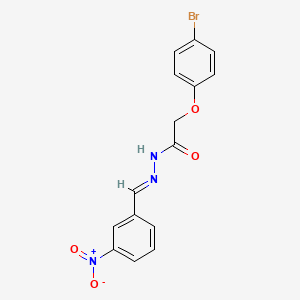

![N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B2371057.png)